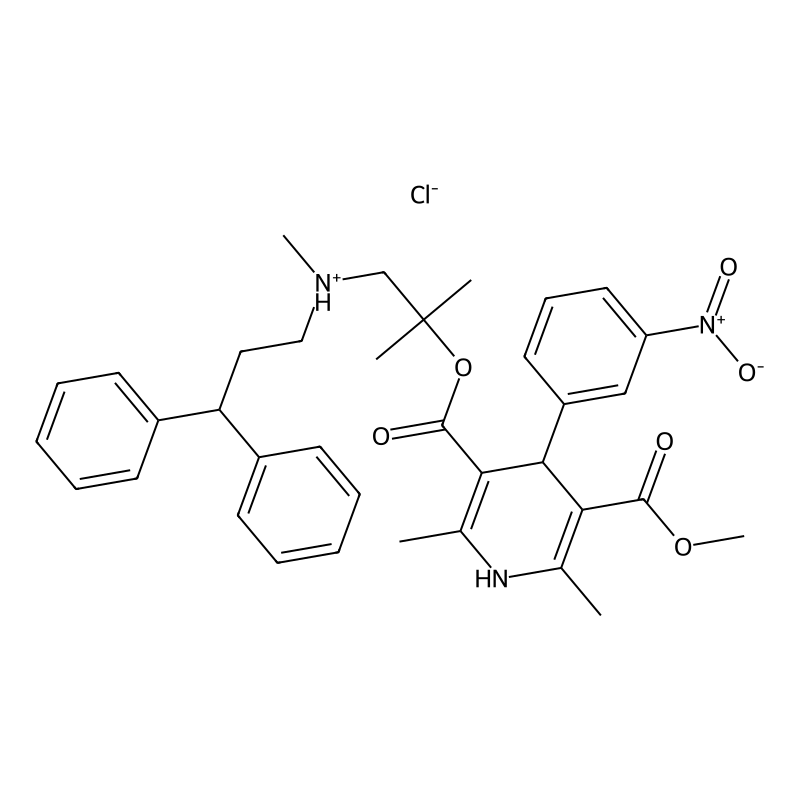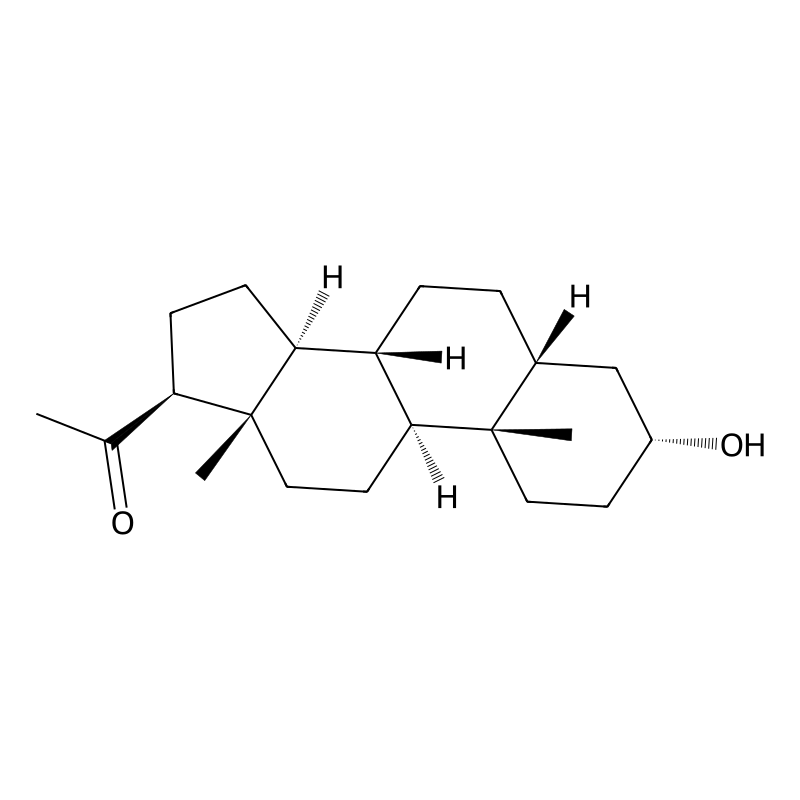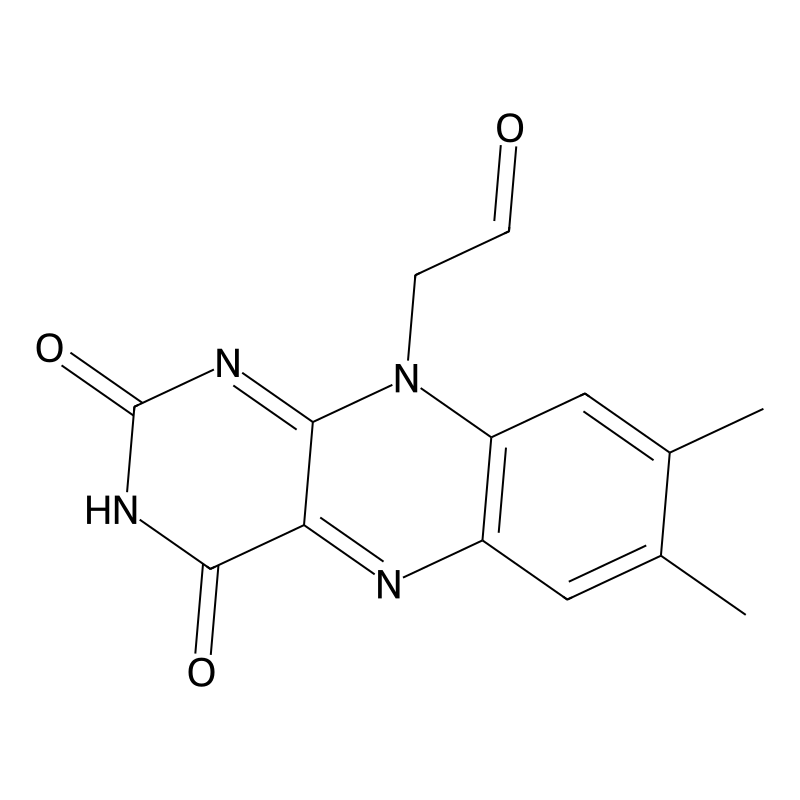Lercanidipine hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Description
Lercanidipine hydrochloride is a pharmaceutical compound classified as a calcium channel blocker, specifically belonging to the dihydropyridine class. It is primarily utilized in the management of hypertension (high blood pressure). The compound operates by relaxing and dilating blood vessels, which facilitates improved blood circulation. Lercanidipine hydrochloride is marketed under various trade names, including Zanidip and Leridip, and is administered orally. Its chemical formula is and it exists as a slightly yellow crystalline powder with a melting point that varies depending on its crystalline form .
The compound exhibits polymorphism, crystallizing into different forms based on the solvent and method used during synthesis. Each form has distinct physical properties and bioavailability profiles .
Lercanidipine hydrochloride functions primarily as an antagonist to voltage-dependent calcium channels. By inhibiting calcium influx into vascular smooth muscle cells, it causes vasodilation, thereby reducing systemic vascular resistance and lowering blood pressure. The drug has a bioavailability of approximately 10% due to extensive first-pass metabolism in the liver, predominantly by cytochrome P450 3A4 enzymes .
Its pharmacokinetic profile includes a half-life of 8 to 10 hours and a duration of action lasting over 24 hours. Notably, lercanidipine is highly protein-bound (>98%) and is excreted mainly via urine .
The synthesis of lercanidipine hydrochloride can be achieved through various methods:
- Traditional Synthesis: Involves the halogenation of the amino alcohol followed by reaction with dihydropyridine derivatives.
- Improved Methods: Recent patents describe methods that yield amorphous forms or specific crystalline forms with enhanced solubility and bioavailability profiles. For instance, one method involves dissolving lercanidipine hydrochloride in methanol and precipitating it using organic solvents like cyclohexane .
- Polymorphic Forms: Different crystallization techniques can produce various polymorphic forms (e.g., Form A, B, C), each exhibiting unique melting points and solubility characteristics .
Lercanidipine hydrochloride is primarily used for treating hypertension in adults. Its efficacy in lowering blood pressure makes it a preferred choice among calcium channel blockers due to its prolonged action and favorable side effect profile compared to other medications in the same class . Additionally, ongoing research explores its potential applications in other cardiovascular conditions.
Lercanidipine hydrochloride interacts significantly with other drugs metabolized by cytochrome P450 3A4. Strong inhibitors of this enzyme, such as ketoconazole and erythromycin, can substantially increase plasma concentrations of lercanidipine, potentially enhancing its antihypertensive effects . Conversely, CYP3A4 inducers like carbamazepine may reduce its effectiveness. Other notable interactions include:
- Alendronic Acid: Increased risk of myopathy.
- Ciclosporin: Triples plasma levels when co-administered.
- Grapefruit Juice: Known to amplify drug levels due to inhibition of CYP3A4 .
Lercanidipine hydrochloride shares similarities with other dihydropyridine calcium channel blockers but stands out due to its unique pharmacokinetic properties and lower incidence of side effects.
| Compound Name | Unique Features |
|---|---|
| Amlodipine | Longer half-life; lower potential for CYP3A4 interactions. |
| Felodipine | Less lipophilic; shorter duration of action compared to lercanidipine. |
| Nifedipine | More prone to cause reflex tachycardia; higher side effect profile. |
| Isradipine | Shorter duration; less effective for chronic hypertension management compared to lercanidipine. |
Lercanidipine's high lipophilicity allows for better tissue distribution and prolonged antihypertensive effects compared to these similar compounds .








